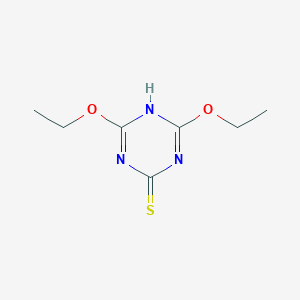
4,6-Diethoxy-1,3,5-triazine-2(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Diethoxy-1,3,5-triazine-2(1H)-thione, also known as DETT, is a heterocyclic compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. DETT has a variety of applications in the field of chemistry, biology, and medicine.
Mécanisme D'action
The mechanism of action of 4,6-Diethoxy-1,3,5-triazine-2(1H)-thione is not well understood. However, it has been suggested that 4,6-Diethoxy-1,3,5-triazine-2(1H)-thione may act as a nucleophile and react with electrophilic molecules, such as proteins and DNA. This reaction may result in the modification of these molecules and alter their function. 4,6-Diethoxy-1,3,5-triazine-2(1H)-thione has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and carbonic anhydrase.
Effets Biochimiques Et Physiologiques
4,6-Diethoxy-1,3,5-triazine-2(1H)-thione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. 4,6-Diethoxy-1,3,5-triazine-2(1H)-thione has also been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease. In addition, 4,6-Diethoxy-1,3,5-triazine-2(1H)-thione has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
4,6-Diethoxy-1,3,5-triazine-2(1H)-thione has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized. 4,6-Diethoxy-1,3,5-triazine-2(1H)-thione is also relatively inexpensive compared to other reagents used in scientific research. However, there are also limitations to the use of 4,6-Diethoxy-1,3,5-triazine-2(1H)-thione. It is toxic and must be handled with care. In addition, the mechanism of action of 4,6-Diethoxy-1,3,5-triazine-2(1H)-thione is not well understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 4,6-Diethoxy-1,3,5-triazine-2(1H)-thione in scientific research. One area of research is the development of new drugs for the treatment of cancer and Alzheimer's disease. 4,6-Diethoxy-1,3,5-triazine-2(1H)-thione may also be useful in the development of new catalysts for chemical reactions. In addition, further studies are needed to understand the mechanism of action of 4,6-Diethoxy-1,3,5-triazine-2(1H)-thione and its potential use in other areas of scientific research.
Conclusion:
In conclusion, 4,6-Diethoxy-1,3,5-triazine-2(1H)-thione is a heterocyclic compound that has been widely used in scientific research. It has a variety of applications in the field of chemistry, biology, and medicine. 4,6-Diethoxy-1,3,5-triazine-2(1H)-thione has been shown to have biochemical and physiological effects, including the inhibition of cancer cell growth and neuroprotective effects. While there are limitations to the use of 4,6-Diethoxy-1,3,5-triazine-2(1H)-thione, it has several advantages for lab experiments and has potential for future research.
Méthodes De Synthèse
4,6-Diethoxy-1,3,5-triazine-2(1H)-thione can be synthesized by reacting 4,6-diethoxy-1,3,5-triazine-2,4-dithiol with hydrogen peroxide in the presence of a base. This reaction results in the formation of 4,6-Diethoxy-1,3,5-triazine-2(1H)-thione as a white crystalline solid. Other methods of synthesis have also been reported in the literature, including the reaction of 4,6-diethoxy-1,3,5-triazine-2-thiol with sulfur.
Applications De Recherche Scientifique
4,6-Diethoxy-1,3,5-triazine-2(1H)-thione has been used in a variety of scientific research applications, including as a reagent for the synthesis of various compounds, as a catalyst for chemical reactions, and as a probe for the detection of biomolecules. In addition, 4,6-Diethoxy-1,3,5-triazine-2(1H)-thione has been used in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease. 4,6-Diethoxy-1,3,5-triazine-2(1H)-thione has also been used as a tool for studying the mechanism of action of various biological processes.
Propriétés
Numéro CAS |
155198-66-6 |
|---|---|
Nom du produit |
4,6-Diethoxy-1,3,5-triazine-2(1H)-thione |
Formule moléculaire |
C7H11N3O2S |
Poids moléculaire |
201.25 g/mol |
Nom IUPAC |
2,6-diethoxy-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C7H11N3O2S/c1-3-11-5-8-6(12-4-2)10-7(13)9-5/h3-4H2,1-2H3,(H,8,9,10,13) |
Clé InChI |
TXBOWUQPVBKELT-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(=S)N=C(N1)OCC |
SMILES canonique |
CCOC1=NC(=S)N=C(N1)OCC |
Synonymes |
1,3,5-Triazine-2(1H)-thione,4,6-diethoxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



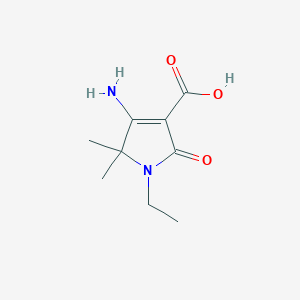

![1H-Pyrido[3,4-B][1,4]oxazine](/img/structure/B140622.png)
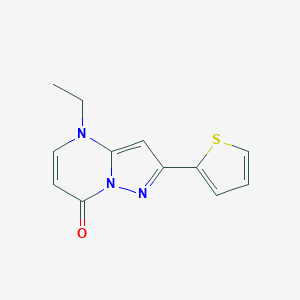
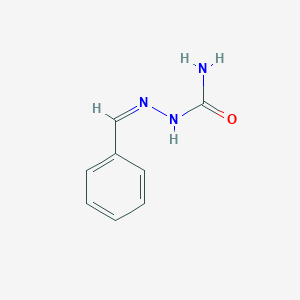
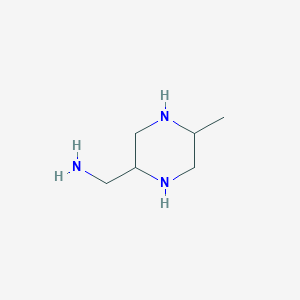
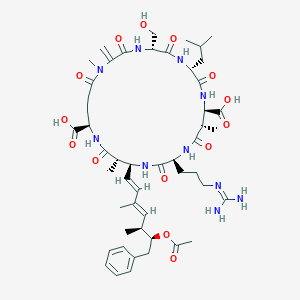



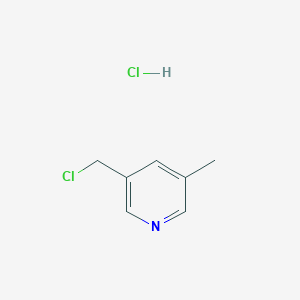
![1,1'-Methylene Bis[Theobromine]](/img/structure/B140648.png)
![6-Bromo-2-methylbenzo[d]oxazole](/img/structure/B140654.png)
